Andromedol

Description

Propriétés

IUPAC Name |

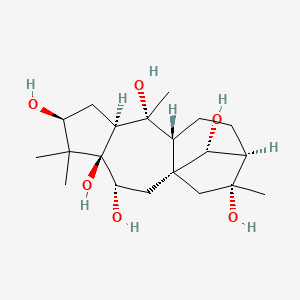

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-15,21-26H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMFRQKICHXLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2C1(C(CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4678-45-9 | |

| Record name | Andromedol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4678-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Botanical Distribution of Grayanotoxin Iii

Plant Sources within the Ericaceae Family

Grayanotoxins, including grayanotoxin III, are characteristic secondary metabolites of several genera within the Ericaceae family. wikipedia.orgresearchgate.netresearchgate.netwikiwand.comnih.gov

Genera Producing Grayanotoxin III (e.g., Rhododendron, Pieris, Kalmia, Agarista, Leucothoe, Lyonia, Craibiodendron)

The production of grayanotoxins is well-documented in specific genera of the Ericaceae family. These include Agarista, Craibiodendron, Kalmia, Leucothoe, Lyonia, Pieris, and Rhododendron. wikipedia.orgresearchgate.netresearchgate.netwikiwand.comnih.gov The genus Rhododendron is particularly large, encompassing over 750 species globally, many of which contain grayanotoxins, although the concentration levels can vary significantly between species. wikipedia.orgwikiwand.comnih.gov Grayanotoxin III itself has been specifically reported in species such as Kalmia latifolia and Rhododendron catawbiense. nih.gov Other species known to contain grayanotoxins more generally, and thus likely grayanotoxin III as one of the isoforms, include Rhododendron ponticum, Rhododendron luteum, Leucothoe grayana, and Pieris japonica. researchgate.netwikiwand.commedicinalmadhoney.comtandfonline.com

Interspecific Variation in Grayanotoxin III Content

While grayanotoxins are present in many species within the relevant genera, only a subset contain these compounds at notable concentrations. wikipedia.orgwikiwand.com Research indicates that there is interspecific variation in the concentration of grayanotoxins across different Rhododendron species. imperial.ac.uknih.gov Studies on Rhododendron ponticum have shown variation in the levels of grayanotoxin I and grayanotoxin III not only within a geographical range but also between native and introduced populations. researchgate.net Furthermore, the concentrations of grayanotoxin I and grayanotoxin III in R. ponticum plants have been observed to vary between different years. researchgate.net

Anatomical Distribution within Grayanotoxin-Producing Plants

Grayanotoxins are distributed throughout various parts of the plants that produce them.

Presence in Leaves, Stems, Flowers, Pollen, and Nectar

Grayanotoxins are found in nearly all anatomical parts of producing plants, including the stem, leaves, flowers, pollen, and nectar. wikipedia.orgnih.govmedicinalmadhoney.combund.denih.govresearchgate.netosu.edu This widespread distribution within the plant is significant as it allows for the transfer of grayanotoxins into secondary products. For instance, honey produced by bees that collect nectar and pollen from these plants can contain grayanotoxins. wikipedia.orgresearchgate.netnih.govmedicinalmadhoney.combund.denih.govresearchgate.netrsc.orgeurofins.de Studies have shown that grayanotoxin concentrations can differ between different plant tissues, with grayanotoxin I concentrations consistently higher in leaves compared to petals and nectar in several Rhododendron species. imperial.ac.uknih.gov

Geographical and Environmental Influences on Grayanotoxin III Accumulation

The accumulation of grayanotoxins in plants can be influenced by geographical location and environmental factors.

Regional Concentrations and Altitudinal Variations

Grayanotoxin-containing plants and the resulting grayanotoxin-contaminated honey are particularly associated with specific geographical regions. The Black Sea region of Turkey and Nepal are well-known areas where "mad honey" is produced due to the prevalence of grayanotoxin-rich Rhododendron species like Rhododendron ponticum and Rhododendron luteum. wikipedia.orgmedicinalmadhoney.combund.de Rhododendron ferrugineum, found in the Alps and Pyrenees, is another species that can contribute to grayanotoxins in honey. nih.govbund.deeurofins.de Plants in the genus Rhododendron can grow across a wide range of altitudes, from sea level up to approximately 3,200 meters. wikipedia.orgwikiwand.comtandfonline.com While some research suggests that the secondary metabolites of Rhododendron species may not be easily influenced by environmental factors such as altitude, light, temperature, and humidity mdpi.com, other studies indicate that the spatial patterns of grayanotoxin expression can be partly linked to environmental factors like heat load interception, which is related to latitude, aspect, and slope researchgate.net. The presence of Rhododendron arboreum, a source of grayanotoxin, at both low and high altitudes in Nepal has also been noted in the context of honey production. medicinalmadhoney.com

Research has provided data on the concentration of grayanotoxin III in honey samples from specific regions. For example, analyses of "mad honey" samples from the Black Sea region of Turkey have shown varying levels of grayanotoxin III. medicinalmadhoney.comtandfonline.comtandfonline.com

| Honey Sample Location | Grayanotoxin III Concentration (µg/g) |

| Artvin/Hopa (MH7) | 68.754 medicinalmadhoney.comtandfonline.comtandfonline.com |

| Other samples from Black Sea region, Turkey | Ranged from 0.701 to 68.754 medicinalmadhoney.comtandfonline.comtandfonline.com |

Biosynthetic Pathways and Precursor Chemistry of Grayanotoxin Iii

Diterpenoid Biosynthesis in Ericaceae Species

Diterpenoids are a large class of plant natural products derived from geranylgeranyl pyrophosphate (GGPP), a C20 precursor. nih.gov In Ericaceae species, this pathway leads to the formation of various diterpenes, including the grayanotoxins.

Early research into the grayanotoxin biosynthetic pathway in Leucothoe grayana provided crucial insights into the key metabolic precursors involved. Feeding studies using 14C-labeled mevalonic acid demonstrated its incorporation into grayanotoxin III, confirming that the mevalonate (B85504) pathway is involved in the biosynthesis of the terpene backbone. nih.govtandfonline.com The mevalonate pathway is a well-established route for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of terpenes. sci-hub.seresearchgate.netwikipedia.org

Another proposed key intermediate is (-)-kaurene. nih.govresearchgate.net (-)-Kaurene is a tetracyclic diterpene with a 6-6-6-5 ring system, which is a common precursor for many tetracyclic diterpenoids, including gibberellins. researchgate.net While the direct conversion of (-)-kaurene to the grayanane skeleton involves a significant rearrangement, studies have attempted to demonstrate this link. 14C-labeling studies with (-)-kaurene in Leucothoe grayana showed low levels of incorporation into grayanotoxin III, suggesting it could be a precursor, although further studies are needed to clarify its exact role and the efficiency of its uptake and conversion within the plant. nih.gov

A proposed biogenetic pathway suggests that grayananes arise from an oxidative rearrangement of the ent-kaurane skeleton. beilstein-journals.orgresearchgate.netnih.gov This transformation involves the rearrangement of the A/B ring system of ent-kaurane to form the characteristic 5,7-ring system of grayanotoxins. researchgate.net

Here is a summary of key precursors and their proposed roles:

| Precursor | Role in Biosynthesis | Evidence |

| Mevalonic Acid | Source of isoprene (B109036) units (IPP/DMAPP) | Incorporation of 14C-labeled mevalonic acid observed in Leucothoe grayana. nih.govtandfonline.com |

| Geranylgeranyl Pyrophosphate (GGPP) | Direct precursor to diterpenes | General knowledge of diterpenoid biosynthesis. nih.gov |

| (-)-Kaurene | Proposed tetracyclic intermediate | Low incorporation of 14C-labeled (-)-kaurene observed in Leucothoe grayana. nih.gov Proposed as a parent hydrocarbon undergoing oxidative rearrangement. beilstein-journals.orgresearchgate.netnih.govresearchgate.net |

The transformation from GGPP to grayanotoxin III involves a series of enzymatic cyclizations, rearrangements, and oxidation steps. The initial steps likely involve cyclization of GGPP to form ent-copalyl diphosphate, followed by rearrangement to form (-)-kaurene, similar to the biosynthesis of other diterpenes. nih.gov

The conversion of the kaurane (B74193) skeleton to the grayanane skeleton is a critical step involving oxidative rearrangement. beilstein-journals.orgresearchgate.netnih.govresearchgate.net While the specific enzymes involved in the grayanotoxin pathway in Ericaceae have not been fully identified, research on related diterpene biosynthesis, such as in Aconitum, suggests the involvement of cytochrome P450 enzymes, methyltransferases, and acyltransferases in the diversification of diterpene scaffolds. nih.gov Cytochrome P450 enzymes are known to catalyze oxidative modifications, which are crucial for introducing hydroxyl groups and facilitating rearrangements in diterpenoid biosynthesis. nih.gov

Proposed intermediates in the grayanotoxin biosynthetic pathway include molecules with the ent-kaurane skeleton that undergo oxidative modifications and rearrangements to yield the 5/7/6/5 ring system of grayanotoxins. beilstein-journals.orgresearchgate.netnih.gov The precise sequence of these enzymatic steps and the structures of all intermediates leading specifically to grayanotoxin III are still under investigation.

Research findings highlight the complexity of identifying the genes and enzymes responsible for grayanotoxin production, partly due to the challenges associated with plant genomes. nih.gov However, studies on the total synthesis of grayanotoxins have explored biomimetic strategies that mimic proposed biosynthetic transformations, such as 1,2-rearrangements and oxidative cleavage steps, providing chemical plausibility for certain proposed pathways. chinesechemsoc.orgchinesechemsoc.org

Elucidation of Key Metabolic Precursors (e.g., Mevalonic Acid, (-)-Kaurene)

Genetic and Molecular Regulation of Grayanotoxin III Biosynthesis

The genetic and molecular mechanisms regulating grayanotoxin III biosynthesis in Ericaceae species are not yet fully characterized. Identifying the specific genes encoding the enzymes involved in this pathway is a significant challenge. nih.gov However, advancements in transcriptome analysis offer potential avenues for identifying candidate genes. Transcriptome studies of grayanotoxin-producing plants, such as Rhododendron molle, are being conducted to shed light on the genes involved in secondary metabolite biosynthesis, including terpenoids. researchgate.netresearchgate.net

Differential gene expression analysis between different tissues (e.g., flowers and roots) or under varying conditions could help pinpoint genes correlated with grayanotoxin production. researchgate.net For instance, studies have investigated grayanotoxin variation across different tissues and species of Rhododendron, suggesting a capacity for tissue-specific regulation of these specialized metabolites. gre.ac.uk

Understanding the molecular regulation of this pathway could involve identifying transcription factors or other regulatory elements that control the expression of the biosynthetic genes. However, detailed research in this specific area for grayanotoxin III biosynthesis is limited in the publicly available literature.

Future research focusing on genomics, transcriptomics, and functional characterization of candidate genes and enzymes is needed to fully elucidate the genetic and molecular regulation of grayanotoxin III biosynthesis in Ericaceae plants.

Advanced Structural Characterization and Stereochemical Analysis of Grayanotoxin Iii

Elucidation of the Polyhydroxylated Cyclic Diterpenoid Skeleton

Grayanotoxin III is structurally classified as a polyhydroxylated cyclic diterpene. wikipedia.org Diterpenes are a class of organic compounds composed of four isoprene (B109036) units, typically having the molecular formula C₂₀H₃₂. Grayanotoxin III, with a molecular formula of C₂₀H₃₄O₆, features additional oxygen atoms due to the presence of multiple hydroxyl groups. ontosight.aicaymanchem.comuni.lu The core structure is a tetracyclic system, meaning it contains four fused rings. dergipark.org.tr

Grayanotoxane (B1244316) Core Configuration (e.g., 5/7/6/5 Ring System)

The fundamental carbon skeleton of grayanotoxin III is based on the grayanotoxane framework. This framework is characterized by a unique fused ring system. The arrangement of these rings is described as a 5/7/6/5 system, referring to the number of atoms in each ring. wikipedia.orgsmolecule.comchinesechemsoc.orgnih.gov This specific tetracyclic arrangement is a defining feature of grayanotoxins. chinesechemsoc.org

Stereochemical Determination at Key Chiral Centers

The biological activity of grayanotoxin III is significantly influenced by its precise three-dimensional structure, which is determined by the stereochemistry at its chiral centers. ontosight.aiontosight.ai The compound contains multiple chiral carbons due to the presence of hydroxyl groups and the complex ring system. ontosight.aiontosight.aicaymanchem.com The stereochemistry is crucial for its interaction with biological targets, such as voltage-gated sodium channels. ontosight.ainih.govontosight.ai

Conformation and Configurational Studies

Studies, including X-ray crystallographic analysis, have been conducted to determine the absolute configuration and preferred conformation of grayanotoxin III. acs.org The stereochemical description includes specific configurations at various positions on the grayanotoxane skeleton, such as the (3β,6β,14R)- configuration. ontosight.aiontosight.aiontosight.aimedkoo.com Comparison of the molecular structures of active grayanotoxins suggests a common conformation among these compounds. acs.org The stereochemistry at positions like 3, 6, and 14 is particularly important for its biological activity. ontosight.ai

Spectroscopic Methods for Structural Assignment (Excluding Basic Identification Data)

Spectroscopic techniques are indispensable tools for the detailed structural elucidation and confirmation of grayanotoxin III. These methods provide critical information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the carbon-hydrogen framework and the functional groups present in a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are employed in the structural analysis of grayanotoxin III. dergipark.org.trchinesechemsoc.orgtandfonline.com These techniques provide detailed spectral data, including chemical shifts and coupling constants, which are used to assign specific atoms within the molecule and understand their connectivity and environment. Overlapping of experimental NMR spectra with theoretical spectra can help confirm the structure. dergipark.org.tr

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides precise information about the molecular weight and elemental composition of grayanotoxin III. journaltocs.ac.uknih.gov HRMS can determine the exact mass of the molecule and its fragments, which is crucial for confirming its molecular formula (C₂₀H₃₄O₆) and identifying fragmentation patterns that provide clues about the compound's structure. ontosight.aidergipark.org.truni.lu LC-MS and LC-MS/MS methods are also used for the identification and quantification of grayanotoxin III in various matrices. dergipark.org.trdergipark.org.trtandfonline.comresearchgate.netacs.org The main ion of grayanotoxin III has been observed at m/z 370 in LC-MS analysis. dergipark.org.trdergipark.org.tr

Compound Names and PubChem CIDs

Here is a table listing the chemical compound mentioned in this article and its corresponding PubChem CID:

| Compound Name | PubChem CID |

| Grayanotoxin III | 11057730 |

Data Tables

Based on the information presented, here is a data table summarizing key structural properties of Grayanotoxin III:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₆ | ontosight.aicaymanchem.comuni.lu |

| Molecular Weight | 370.480 g/mol (Average) | |

| Monoisotopic Mass | 370.23553 Da | uni.luuni.lu |

| CAS Number | 4678-45-9 | ontosight.aicaymanchem.comcenmed.com |

| Ring System | 5/7/6/5 Tetracyclic | wikipedia.orgsmolecule.comchinesechemsoc.orgnih.gov |

| Core Structure | Grayanotoxane | |

| Key Stereochemistry | (3β,6β,14R)- (example configuration) | ontosight.aiontosight.aiontosight.aimedkoo.com |

X-ray Crystallography of Grayanotoxin III and Derivatives

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can deduce the arrangement of atoms in the unit cell and, consequently, the full three-dimensional structure of the molecule, including precise bond lengths, angles, and stereochemical configurations.

Early crystallographic studies provided fundamental structural data for grayanotoxin III. One such study reported the crystal structure and absolute configuration of grayanotoxin III. researchgate.netacs.org The crystal was found to be monoclinic, with specific unit cell dimensions and a defined space group. researchgate.netacs.org

Key crystallographic data for grayanotoxin III:

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell a (Å) | 21.941 (10) |

| Unit Cell b (Å) | 8.762 (2) |

| Unit Cell c (Å) | 18.504 (8) |

| Unit Cell β (°) | 143.50 (3) |

| R factor | 0.068 acs.org |

| Rw factor | 0.085 acs.org |

| Temperature | -100 °C (for data collection) acs.org |

Note: Data derived from reference acs.org. Values in parentheses represent the estimated standard deviation.

These crystallographic analyses confirmed the complex tetracyclic structure and established the absolute configuration of the molecule. The determination of the absolute configuration, often achieved through anomalous dispersion techniques, is vital for understanding the specific stereochemistry at each chiral center. acs.org

Crystallography has also been used to confirm the stereochemistry and absolute configuration of intermediates and products in the total synthesis of grayanane diterpenoids, including those related to grayanotoxin III. beilstein-journals.org This application is critical for validating synthetic routes and ensuring the correct formation of the desired stereoisomers. Studies on seco-grayanotoxin derivatives, resulting from the cleavage of the grayanane skeleton, have also utilized X-ray diffraction to determine their absolute structures and stereochemistry. tandfonline.com

While X-ray crystallography provides a static picture of the molecule in the crystalline state, the detailed structural parameters obtained, such as bond lengths, bond angles, and torsional angles, offer valuable insights into the preferred conformation and rigidity of the grayanane core and the orientation of the hydroxyl groups. These structural details are fundamental for computational studies, structure-activity relationship analyses, and understanding potential interactions with biological targets.

Although attempts have been made to obtain crystal structures of grayanotoxin III in complex with proteins, such as carbonic anhydrases, these efforts have faced challenges in obtaining suitable crystals for X-ray experiments. tandfonline.com In such cases, computational methods like molecular docking, guided by known structural data from crystallography, become essential tools for exploring potential binding interactions. tandfonline.com

Molecular Mechanisms of Action of Grayanotoxin Iii

Interaction with Voltage-Gated Sodium Channels (NaV1.x)

Grayanotoxin III interacts with voltage-gated sodium channels, leading to significant alterations in their function. wikipedia.orgcabidigitallibrary.orgrsc.org This interaction is the primary mechanism underlying the neurotoxic effects observed with grayanotoxin III exposure. ontosight.aiontosight.ai

Grayanotoxin III binds to a specific site on the voltage-gated sodium channel, known as the group II receptor site. wikipedia.orglongdom.orgresearchgate.net This site is located on the segment 6 (S6) of domains I and IV (IS6 and IVS6) of the channel's alpha subunit. wikipedia.orglongdom.org The alpha subunit of NaV1.x channels consists of four homologous domains (I-IV), each containing six transmembrane alpha-helical segments (S1-S6). wikipedia.org The S6 segments contribute to the inner cavity of the channel pore. nih.gov The binding affinity of grayanotoxin for this site has been estimated to be around 10 µM. wikipedia.org The binding and access of grayanotoxin to these receptors are influenced by phenylalanine (Phe) and tyrosine (Tyr) residues, which facilitate the toxin's affinity for the sodium channels. rsc.orglongdom.orgnih.gov Grayanotoxin III binds to the activated conformation of sodium channels, and experiments suggest that binding likely occurs on the internal face of the neuron. wikipedia.org

A key effect of grayanotoxin III binding is the modulation of sodium channel gating kinetics, particularly the inhibition of channel inactivation. wikipedia.orgrsc.orglongdom.orgnih.gov Normally, voltage-gated sodium channels open upon reaching a threshold voltage (activation) and then rapidly close (inactivation) during a maintained depolarization. wikipedia.org When grayanotoxin III is present, its binding induces conformational changes that prevent the rapid inactivation process. wikipedia.org This leads to a prolonged opening of the sodium channels. wikipedia.orgrsc.orglongdom.orgnih.gov While grayanotoxins are known to eliminate sodium channel inactivation, the effect on activation kinetics may not be markedly affected, although a small shift in the voltage-dependence of activation to more negative membrane potentials has been observed in some studies. nih.govannualreviews.org The modification of the sodium channel by grayanotoxin has been described as a three-stage process: binding during the opening phase, prevention of inactivation, and subsequent modification of the channels, leading to hyperpolarization. tubitak.gov.tr

By preventing the inactivation of voltage-gated sodium channels, grayanotoxin III significantly increases the membrane permeability to sodium ions. wikipedia.orgrsc.orglongdom.orgtubitak.gov.tr This sustained influx of sodium ions leads to a prolonged depolarization of the cell membrane. wikipedia.orgrsc.orgnih.gov The increased sodium permeability and persistent depolarization disrupt the normal electrical activity of excitable cells, interfering with the generation and propagation of action potentials. cabidigitallibrary.orgrsc.orgnih.gov In cardiac cells, for instance, this can lead to altered electrical activity and arrhythmias. rsc.orglongdom.orgnih.gov The movement of the membrane potential towards hyperpolarization after binding has also been reported. rsc.orglongdom.org

Modulation of Channel Gating Kinetics and Inactivation Processes

Cellular and Subcellular Effects beyond Sodium Channel Modulation

Beyond its primary interaction with voltage-gated sodium channels, research suggests that grayanotoxin III may have other cellular and subcellular effects. researchgate.netnih.gov

Studies have indicated that grayanotoxin III can influence intracellular calcium homeostasis. researchgate.netthieme-connect.com An increase in intracellular Ca²⁺ flux has been observed following grayanotoxin III exposure in certain cell lines. researchgate.netthieme-connect.com This increase in intracellular calcium may play a role in the cellular effects triggered by grayanotoxin III, including the induction of apoptosis. researchgate.netthieme-connect.com

Grayanotoxin III has been shown to activate mitogen-activated protein kinases (MAPKs), specifically p38 MAP kinase, in certain cell models. researchgate.netthieme-connect.com Phosphorylation of p38 MAP kinase has been observed after grayanotoxin III exposure, suggesting the involvement of a p38-regulated pathway. thieme-connect.com This activation of MAPK pathways may contribute to the cellular responses to grayanotoxin III, including programmed cell death (apoptosis). researchgate.netthieme-connect.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Grayanotoxin III | 4678-45-9 |

Data Tables

Based on the search results, a summary of grayanotoxin III's interaction with voltage-gated sodium channels can be presented in a table:

| Feature | Description | References |

| Primary Target | Voltage-gated sodium channels (NaV1.x) | wikipedia.orgcabidigitallibrary.orgrsc.org |

| Binding Site | Group II receptor site, located on S6 segments of domains I and IV | wikipedia.orglongdom.orgresearchgate.net |

| Binding Conformation | Activated state of sodium channels | wikipedia.org |

| Effect on Inactivation | Prevents or inhibits rapid channel inactivation | wikipedia.orgrsc.orglongdom.orgnih.gov |

| Effect on Activation | May cause a small hyperpolarizing shift in voltage dependence of activation | cabidigitallibrary.orgnih.govannualreviews.org |

| Effect on Sodium Permeability | Increases membrane permeability to sodium ions | wikipedia.orgrsc.orglongdom.orgtubitak.gov.tr |

| Effect on Membrane Potential | Leads to prolonged depolarization; can move membrane potential towards hyperpolarization after binding | wikipedia.orgrsc.orglongdom.orgnih.gov |

| Binding Affinity (IC50) | Approximately 10 µM (for grayanotoxin, generally) | wikipedia.org |

Note: While some sources discuss grayanotoxin I and II, this article focuses solely on Grayanotoxin III as per the instructions. Data specifically for Grayanotoxin III's binding affinity (IC50) is less consistently reported as a distinct value from other grayanotoxins in the provided snippets, but the general mechanism and binding site for grayanotoxins I, II, and III on voltage-gated sodium channels are often discussed collectively due to their structural similarities and shared primary target. The IC50 of approximately 10 µM is cited for grayanotoxin generally.

Induction of Apoptotic Pathways in Specific Cell Lines (e.g., HL-60)

Research indicates that grayanotoxin III can induce apoptosis in certain cell lines. Studies involving the human promyelocytic leukemia cell line HL-60 have shown that grayanotoxin III can increase p38 MAP kinase and intracellular Ca²⁺ flux, leading to apoptosis via voltage-dependent sodium channels. researchgate.net While the detailed mechanisms in HL-60 cells specifically for grayanotoxin III are still being explored, studies on other apoptosis-inducing agents in HL-60 cells highlight the involvement of pathways such as the release of cytochrome c from mitochondria, activation of caspases (like caspase-3), and cleavage of poly (ADP-ribose) polymerase (PARP). serravit.com.trpsu.edunih.gov Changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are also implicated in HL-60 cell apoptosis. serravit.com.trpsu.edu

Studies on other cell lines, such as H9c2 cardiomyocytes and Cos-7 cells, have also investigated the effects of grayanotoxin III on apoptosis, particularly in the context of induced ischemia. cabidigitallibrary.org In these models, grayanotoxin III at certain concentrations was observed to decrease cell viability and increase apoptotic cell death. cabidigitallibrary.org

Modulation of Muscarinic Receptors

In addition to its primary effects on voltage-gated sodium channels, grayanotoxin III has also been reported to act on muscarinic receptors. longdom.orgresearchgate.netrsc.org Muscarinic acetylcholine (B1216132) receptors (mAChR), particularly the M₂ subtype, mediate vagal stimulation of the heart. wikipedia.org The interaction of grayanotoxins with muscarinic receptors is suggested to contribute to some of the physiological effects observed, such as bradycardia. longdom.orgresearchgate.net Studies using antagonists like atropine (B194438) (a non-specific mAChR antagonist) have shown reversal of bradycardia and respiratory depression caused by grayanotoxin, while selective M₂ receptor antagonists like AF-DX 116 reversed bradycardia but not respiratory depression, suggesting a mediating effect of grayanotoxin through the M₂ receptor in inducing bradycardia. longdom.orgresearchgate.netrsc.org

Comparative Mechanistic Studies with Other Grayanotoxin Analogues

Grayanotoxins exist in various forms, with grayanotoxins I, II, and III being among the most common. acs.org While all grayanotoxins primarily target voltage-gated sodium channels, there can be variations in their potency and specific effects. Grayanotoxin III is considered highly toxic, similar to grayanotoxin I, while grayanotoxin II is generally considered less toxic. longdom.orgrsc.orgmedicinalmadhoney.com

Comparative studies highlight differences in their impact on cardiac function. Grayanotoxin I is reported to affect both atrioventricular conduction and the sinoatrial node. rsc.org Grayanotoxin II is known to suppress the spontaneous beating of the sinoatrial node by increasing membrane permeability to sodium ions, leading to hyperpolarization and inactivation of slow inward currents. longdom.orgrsc.orgmedicinalmadhoney.comnih.gov Grayanotoxin III is mainly thought to produce arrhythmia, potentially through triggered oscillatory after-potentials in cardiac Purkinje fibers, mediated by interactions with voltage-gated sodium and calcium channels. longdom.orgrsc.org

The structural differences between grayanotoxin analogues, particularly at positions 10 and 14, are believed to contribute to the variations in their biological activities and potencies. acs.org

| Compound Name | PubChem CID | Primary Target | Noted Effects |

| Grayanotoxin III | 11057730 | Voltage-gated Sodium Channels , Muscarinic Receptors rsc.org | Apoptosis (e.g., HL-60 cells) researchgate.net, Arrhythmia longdom.orgrsc.org, Bradycardia researchgate.net |

| Grayanotoxin I | 9548612 | Voltage-gated Sodium Channels nih.gov | Affects AV conduction and SA node rsc.org, Bradycardia nih.gov |

| Grayanotoxin II | Not readily available in search results | Voltage-gated Sodium Channels longdom.orgmedicinalmadhoney.comnih.gov | Suppresses SA node beating longdom.orgrsc.orgmedicinalmadhoney.comnih.gov |

Structure Activity Relationship Sar Studies of Grayanotoxin Iii and Its Derivatives

Correlating Structural Moieties with Sodium Channel Affinity and Modulation

The interaction of grayanotoxin III with voltage-gated sodium channels involves both hydrogen bonding and hydrophobic interactions with residues in the channel protein. nih.govdiff.org The binding site is thought to be located on the internal surface of the membrane. diff.org

Role of Hydroxyl Groups (e.g., 3β-OH, 5β-OH, 6β-OH) in Hydrogen Bonding

Hydroxyl groups at specific positions on the grayanotoxin molecule play a crucial role in its interaction with sodium channels through hydrogen bonding. The 3β-OH, 5β-OH, and 6β-OH groups of grayanotoxin are reported to make contact with the sodium channel via hydrogen bonding. nih.gov Studies using computational docking have also indicated that β-hydroxyl groups at positions C3, C6, and C16 can enhance interactions through hydrogen bonding, leading to stronger binding with NaV1.7. researchgate.net

Influence of Hydrophobic Interactions on Toxin Binding

Hydrophobic interactions are also a significant factor in the binding of grayanotoxin III to sodium channels. The α surface of the grayanotoxin molecule is predominantly involved in hydrophobic interactions with the Na channel. nih.gov Research on grayanotoxin I, a related grayanotoxin, has shown that a favorable condition for hydrophobic and hydrogen bonding to the channel is required for its pharmacological action. diff.org Introducing hydrophilic groups into critical binding sites can disrupt the hydrophobic microenvironment and reduce toxicity. diff.org Studies on NaV1.4 have suggested that hydrophobic or aromatic amino acid side chains at positions like Tyr-1586 are required to maintain normal sensitivity to grayanotoxin, indicating the importance of hydrophobic interactions at this site. nih.gov

Impact of Chemical Modifications on Biological Activity

Chemical modifications to the grayanotoxin III structure can significantly impact its biological activity and potency. These modifications can affect the toxin's ability to bind to and modulate sodium channels.

Effects of Substitutions on D-Ring (e.g., C-14S, C-15, C-16)

Substitutions on the D-ring of grayanotoxin have been shown to influence its potency. Studying D-ring derivatives of grayanotoxin in squid giant axons revealed that adding α-OH, carbonyl, and β-OH groups to either C-15 or C-16 sequentially reduces the toxin's potency. nih.gov This suggests that the domain of the Na channel facing C-15 and C-16 contains a positive charge. nih.gov Substituting a hydroxymethyl group to the beta side of C-16 reduces activity tenfold more than a similar substitution on the alpha side, further supporting the proximity of a positive charge to the beta side. nih.gov Introducing a hydrophilic hydroxyl group into C-14S reduced grayanotoxin activity by a factor of 20, while an electronegative amino group at this position completely eliminated activity. nih.gov This indicates that hydrophobic bonds are a predominant factor on the alpha surface of the grayanotoxin molecule. nih.gov

Based on these findings, the following table summarizes the impact of some D-ring modifications:

| Modification on D-Ring | Impact on Potency (relative to parent grayanotoxin) | Suggested Interaction with Na Channel |

| Addition of α-OH, Carbonyl, or β-OH at C-15 or C-16 | Reduced | Interaction with positive charge |

| Hydroxymethyl group at C-16 (beta side) | Reduced (10x more than alpha side) | Close proximity to positive charge |

| Hydroxyl group at C-14S | Reduced (20x) | Disruption of hydrophobic interaction |

| Amino group at C-14S | Eliminated | Strong disruption of hydrophobic interaction |

Stereostructural Effects on Potency (e.g., C10 Stereochemistry)

The stereochemistry of grayanotoxin III, particularly at the C10 position, has been shown to be correlated with its toxicity. nih.gov A study investigating the correlation between toxicity and C10 stereostructure of grayanotoxin III reported the transformation of grayanotoxin III to 10-epi-grayanotoxin III. nih.gov The acute toxicity of 10-epi-grayanotoxin III in mice was estimated to be about half of that of natural grayanotoxin III, indicating that the stereochemistry at C10 influences potency. nih.gov Computational studies have also suggested that altering stereochemistry, particularly at the ring juncture C1 from β-H to α-H, can induce conformational changes and reduce binding affinity to NaV1.7. researchgate.net

Computational Approaches in Grayanotoxin III SAR Analysis

Computational approaches, such as molecular docking, play a valuable role in understanding the SAR of grayanotoxin III and its interactions with target proteins like voltage-gated sodium channels and carbonic anhydrases. researchgate.nettandfonline.comresearchgate.netresearchgate.net These methods can help predict binding affinities and identify key residues involved in the interaction.

Molecular docking studies have been used to investigate the binding of grayanane diterpenes, including grayanotoxin derivatives, to NaV1.7 channels. researchgate.net These studies assess binding affinities through docking scores and provide insights into the crucial role of hydrogen bonding and stereochemistry in the interaction. researchgate.net For example, docking studies have shown that β-hydroxyl groups at C3, C6, and C16, and a ketone at C2 can enhance interactions through hydrogen bonding, leading to stronger binding with NaV1.7. researchgate.net Conversely, altering stereochemistry at C1 can reduce binding affinity. researchgate.net

Computational studies have also been applied to investigate the interaction of grayanotoxin III with carbonic anhydrase isoforms. tandfonline.comresearchgate.net Molecular docking of grayanotoxin III within the active sites of human carbonic anhydrase I and II has assisted in understanding the molecular mechanism of its inhibitory activity against these enzymes. tandfonline.com These computational methods can help visualize detailed interactions between grayanotoxin III and amino acid residues in the binding site. tandfonline.com

Computational docking can also be used to pre-screen binding affinities and prioritize potential candidates for further investigation in SAR studies.

Analytical Methodologies for Isolation, Detection, and Quantification of Grayanotoxin Iii

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical first steps to isolate grayanotoxin III from its source matrix and remove interfering substances before analysis.

Solvent-Based Extraction from Plant Materials and Bio-Matrices

Solvent-based extraction is a common technique for isolating grayanotoxin III from plant materials like Rhododendron leaves and flowers, as well as bio-matrices such as honey, rumen contents, feces, urine, and blood. Methanol (B129727) is frequently used as an extraction solvent for grayanotoxins from solid samples like rumen contents, feces, and urine. acs.orgnih.gov For honey samples, a simple "dilute-and-shoot" approach involving dilution with a methanol-water mixture (1:4 v/v) has been employed. acs.orgresearchgate.netnih.gov Another method for honey involves dissolving the sample in distilled water after initial extraction and evaporation of an organic solvent. tandfonline.comtandfonline.com Liquid-liquid extraction has also been utilized for the extraction of grayanotoxin III from Rhododendron Ponticum L. dergipark.org.trasosindex.com.trdergipark.org.tr

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a valuable technique for cleaning up extracts and concentrating grayanotoxin III before chromatographic analysis. Reversed-phase C18 SPE cartridges are commonly used for this purpose. acs.orgnih.govtandfonline.comtandfonline.comnih.govnih.gov For honey samples, after initial extraction and evaporation, the residue can be dissolved in water and transferred to a C18 SPE cartridge. The cartridge is typically conditioned with methanol and water. tandfonline.comtandfonline.com Unbound materials are washed off with water, and grayanotoxin III is then eluted with methanol. tandfonline.comtandfonline.com In the analysis of grayanotoxins in rumen contents, feces, and urine, a reversed-phase SPE column was used to clean up the methanol extract diluted with water. acs.orgnih.gov Another SPE protocol for bio-matrices like blood, urine, and honey involves using an adande:1 PEP (polymer enhanced polymer) cartridge, preconditioned with methanol and water, followed by washing with hexane (B92381) and elution with methanol. nih.gov Grayanotoxins I and III have also been successfully extracted from dietary supplements and homemade wine using SPE cartridges. nih.govacs.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating grayanotoxin III from other compounds present in the extracted sample before detection and quantification.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is widely used for the separation of grayanotoxins, including grayanotoxin III. Reversed-phase HPLC columns, such as C18 phases, are frequently employed. acs.orgnih.govtandfonline.comtandfonline.comdergipark.org.trasosindex.com.trdergipark.org.tr Separation can be achieved using isocratic or gradient elution conditions with mobile phases typically consisting of mixtures of water and methanol, often with the addition of modifiers like acetic acid. acs.orgnih.govacs.orgresearchgate.netnih.govtandfonline.comtandfonline.com For instance, isocratic elution with a 50:50 water/methanol solution containing 1% acetic acid at a flow rate of 0.3 mL/min has been used for grayanotoxin III analysis. tandfonline.comtandfonline.com Gradient elution with 1% acetic acid in water and 1% acetic acid in methanol has also been reported. acs.orgnih.gov Prep-HPLC with a reverse phase C-18 column and a gradient of methanol and water has been used for the isolation of grayanotoxin III from Rhododendron Ponticum L. dergipark.org.trasosindex.com.trdergipark.org.tr HPLC coupled with a Diode Array Detector (DAD) at 204 nm has been used for the detection of grayanotoxin III. dergipark.org.trasosindex.com.trdergipark.org.tr

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. UHPLC coupled with high-resolution mass spectrometry, such as Orbitrap-HRMS, has been employed for the determination of grayanotoxin III in samples like rhododendron honey and flowers. researchgate.net

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful and sensitive technique for the detection and quantification of grayanotoxin III, often coupled with chromatography. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prevalent method for the identification and quantification of grayanotoxin III in various matrices, including honey, rumen contents, feces, urine, blood, dietary supplements, and homemade wine. acs.orgnih.govacs.orgresearchgate.netnih.govtandfonline.comtandfonline.comnih.govnih.govacs.orgresearchgate.netresearchgate.neteurofins.de Electrospray ionization (ESI) is commonly used, often in negative ion mode for grayanotoxin III, which has a molecular weight of 370 g/mol and appears at m/z 369 in negative ion mode. tandfonline.comtandfonline.com Selected reaction monitoring (SRM) is frequently employed for sensitive and specific quantification. tandfonline.comtandfonline.com For grayanotoxins II and III, fragmentation of the ion at m/z 335 to the product ion at m/z 299 has been used for quantitation in biological samples. acs.orgnih.gov LC-MS/MS methods have been validated for parameters such as limit of detection (LOD), limit of quantification (LOQ), repeatability, and recovery. acs.orgnih.govtandfonline.comtandfonline.comresearchgate.net For example, an LOD of 0.013 mg/L and an LOQ of 0.039 mg/L for grayanotoxin III in honey using negative ESI have been reported. researchgate.netresearchgate.net Quantitative determinations of grayanotoxin III in honey samples have shown concentrations ranging from 0.701 to 68.754 µg/g. tandfonline.comtandfonline.comresearchgate.netresearchgate.net LC-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS) combined with LC-MS/MS has also been developed for the determination of grayanotoxins I and III in dietary supplements and homemade wine, with LC-MS/MS calibration curves showing linearity over specific concentration ranges for grayanotoxin III. nih.govacs.org

Validation Study Results for Grayanotoxin III in Honey (Example Data from Search Results) researchgate.net

| Parameter | Value (mg/L) |

| LOD | 0.013 |

| LOQ | 0.039 |

| Repeatability (CV%) | 1.594 - 1.667 |

| Recovery % (CV%) | 86.814 - 103.450 |

*Note: Data extracted from a specific study on honey analysis and represents ranges observed at different concentrations. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the determination of grayanotoxin III in complex matrices such as honey, botanical extracts, and biological samples. This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. A simple and rugged LC-MS/MS method has been developed for the analysis of grayanotoxins I and III in honey using a "dilute-and-shoot" sample preparation approach, where the honey sample is diluted in methanol-water before analysis. researchgate.netacs.orgresearchgate.netnih.gov Reversed-phase HPLC columns are commonly used for chromatographic separation, often with a gradient of water and methanol containing a small percentage of acetic acid. researchgate.netnih.govnih.gov

LC-MS is favored for its precision, wide applicability, and ability to accurately detect toxins at low concentrations. researchgate.net

Electrospray Ionization (ESI) and Ion Trap Tandem Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry for the analysis of grayanotoxin III. ESI typically operates in positive ion mode for grayanotoxins. nih.gov Ion trap tandem mass spectrometry allows for the fragmentation of selected ions, providing structural information and enhancing specificity. For grayanotoxins II and III, quantitation has been based on the fragmentation of the ion at m/z 335 to the product ion at m/z 299. researchgate.netnih.gov In some LC-MS studies, the main ion of grayanotoxin III determined in plant samples (leaves and flowers of Rhododendron ponticum) was also found in honey samples from the same region. dergipark.org.tr The main ion of grayanotoxin III has been observed at m/z 370 with 100% abundance, with some fragments also detected. dergipark.org.tr In negative ion mode ESI, the negative ion form of m/z 370 is m/z 369, and fragmentation patterns for m/z 369 have shown product masses at m/z 279, m/z 297, and m/z 315. tandfonline.comtandfonline.comresearchgate.net

High-Resolution Accurate Mass Spectrometry (HRMS)

High-Resolution Accurate Mass Spectrometry (HRMS), such as that provided by Orbitrap technology, offers enhanced confidence in the identification and quantification of grayanotoxin III by providing accurate mass measurements. UHPLC-Orbitrap-HRMS methods have been validated for the precise measurement of grayanotoxin III in honey and Rhododendron flower matrices. nih.gov HRMS can be applied for the detection of grayanotoxins in contaminated samples, allowing for the mass spectrometric identification of individual grayanotoxins by searching for predictable fragment ions, including in-source fragments arising from collision-induced dissociation during electrospray ionization. nih.gov

Quantitative Analysis via Selected Reaction Monitoring (SRM)

Quantitative analysis of grayanotoxin III is often performed using Selected Reaction Monitoring (SRM) in tandem mass spectrometry. SRM is a highly selective and sensitive mode that monitors specific precursor-to-product ion transitions characteristic of the analyte. For grayanotoxins II and III, the transition from m/z 335 to the product ion at m/z 299 has been used for quantitation. researchgate.netnih.gov In negative ion mode ESI, MS data for grayanotoxin III can be acquired using SRM after determining the molecular weight by full scan. tandfonline.comtandfonline.com The instrument can be tuned in MS/MS mode by optimizing the response of the negative ion form (m/z 369) using a standard solution. tandfonline.comtandfonline.com

Validation of Analytical Methods for Specific Matrices (e.g., Botanical Extracts, Honey, Biological Samples)

Validation of analytical methods for grayanotoxin III is crucial to ensure their reliability for different matrices, including botanical extracts, honey, and biological samples. Methods have been validated for the quantitative determination of grayanotoxins I and III in honey. acs.orgnih.gov LC-MS/MS methods have also been developed and validated for the quantitative determination of grayanotoxins I, II, and III in biological samples such as rumen contents, feces, and urine. nih.gov Validation studies assess parameters such as sensitivity, selectivity, and reproducibility. acs.orgnih.gov

Sensitivity, Selectivity, and Reproducibility Parameters

Reported method detection limits for grayanotoxins II and III in biological samples using LC-MS/MS with ESI and ion trap tandem mass spectrometry were 0.2 µg/g in rumen contents and feces, and 0.05 µg/g in urine. researchgate.netnih.gov Fortifications at and above the detection limits in bovine rumen contents, caprine feces, and ovine urine showed recoveries in the range of 80-114%. nih.gov

For grayanotoxin III in honey analyzed by LC-MS/MS, a limit of detection (LOD) of 0.013 mg/L and a limit of quantification (LOQ) of 0.039 mg/L in negative ESI have been reported. researchgate.netresearchgate.net Repeatability studies involve calculating the mean, standard deviation, and coefficient of variation for calculated concentrations at different standard concentrations. researchgate.net Recovery percentages are also determined by spiking blank matrix samples with known concentrations of the analyte. tandfonline.comresearchgate.net

Interactive Data Table: Summary of Selected Validation Parameters for Grayanotoxin III Analysis

| Matrix | Method | LOD (µg/g or mg/L) | LOQ (µg/g or mg/L) | Recovery (%) | Repeatability (CV%) | Reference |

| Rumen contents | LC-MS/MS | 0.2 | Not specified | 80-114 | Not specified | researchgate.netnih.gov |

| Feces | LC-MS/MS | 0.2 | Not specified | 80-114 | Not specified | researchgate.netnih.gov |

| Urine | LC-MS/MS | 0.05 | Not specified | 80-114 | Not specified | researchgate.netnih.gov |

| Honey | LC-MS/MS | 0.013 (mg/L) | 0.039 (mg/L) | 86.8-103.5 | 1.375-1.667 | tandfonline.comresearchgate.net |

| Honey | LC-MS/MS | Not specified | 0.010 (mg/kg) | Not specified | Not specified | researchgate.net |

Note: Data compiled from various sources and methods, parameters may vary depending on the specific protocol used.

Chemical Synthesis and Derivatization Strategies for Grayanotoxin Iii

Total Synthesis Approaches to the Grayanotoxane (B1244316) Skeleton

Total synthesis of the grayanotoxane skeleton, the core structure of grayanotoxin III, has been a goal for synthetic organic chemists since the 1970s. Early approaches often involved relay methods, building upon degradation products of grayanotoxins. More recent strategies have focused on constructing the tetracyclic system from simpler precursors through convergent and enantioselective routes.

One of the key challenges in synthesizing the grayanotoxane skeleton is the construction of the strained 5/7/6/5 fused ring system with the correct relative and absolute stereochemistry at multiple positions acs.orgnih.gov.

Enantioselective and Convergent Synthetic Routes

A notable enantioselective and convergent synthesis of grayanotoxin III was reported, involving the assembly of left- and right-wing fragments through a diastereoselective Mukaiyama aldol (B89426) reaction catalyzed by a chiral hydrogen bond donor acs.orgorganic-chemistry.orgresearchgate.netacs.org. This approach effectively sets several stereocenters early in the synthesis. Another convergent strategy involved coupling a five-membered triflate with a bicyclo[3.2.1]octane fragment using a Sonogashira cross-coupling beilstein-journals.org.

Key Methodologies in A, B, C, D Ring Construction

The construction of the individual rings (A, B, C, and D) of the grayanotoxane skeleton relies on a variety of powerful synthetic methodologies.

The five-membered A ring and the bicyclo[3.2.1]octane CD ring system have been constructed using SmI2-promoted steps in some synthetic routes beilstein-journals.org. The seven-membered B ring has been formed through different cyclization strategies, including a stereocontrolled 7-membered ring closure via a SmI2-promoted pinacol (B44631) coupling beilstein-journals.org. Another approach to the B ring involves a unique 7-endo-trig cyclization based on a bridgehead tertiary carbocation intermediate acs.orgorganic-chemistry.orgresearchgate.netchinesechemsoc.org.

Other key reactions employed in the construction of the grayanotoxane core include:

Enantioselective conjugate addition to cyclohexenones organic-chemistry.org.

Mukaiyama aldol additions, often catalyzed enantioselectively acs.orgorganic-chemistry.orgnih.govthieme-connect.comresearchgate.net.

Hosomi-Sakurai reactions acs.orgthieme-connect.comresearchgate.net.

Photoinduced santonin-like rearrangement for building the 5/7 bicycle (AB rings) nih.govnih.gov.

Radical cyclization for constructing the bicyclo[3.2.1]octane moiety beilstein-journals.org.

Oxidative dearomatization-induced cycloaddition cascades beilstein-journals.orgnih.gov.

Redox manipulations and rearrangement reactions, such as 1,2-migrations, are often employed in the later stages to arrive at the desired grayanotoxane framework and introduce specific functional groups acs.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.netchinesechemsoc.org.

Biomimetic Synthetic Strategies and Divergent Pathways

Biomimetic synthetic strategies draw inspiration from the proposed biosynthetic pathways of natural products. For grayanotoxins, this can involve rearrangements of related diterpenoid skeletons, such as ent-kauranoids, which share a similar C/D ring system acs.orgdigitellinc.com. The conversion of a acs.orglipidmaps.orglipidmaps.orglipidmaps.org tetracyclic ent-kaurane framework into the 5/7/6/5 grayanotoxane skeleton requires the rearrangement of two six-membered rings into five- and seven-membered rings digitellinc.com.

Divergent synthetic pathways aim to access multiple related natural products from a common intermediate. This is particularly relevant for the grayanane family, which comprises over 160 natural products with variations in oxidation patterns and substitution nih.govchinesechemsoc.orgnih.gov. A divergent approach to grayanane diterpenoids, including grayanotoxin III, has been reported, featuring key transformations such as an oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade and a photosantonin rearrangement nih.gov. This strategy allows for the synthesis of different grayanane subtypes from a common synthetic intermediate chinesechemsoc.orgnih.gov.

Synthesis of Grayanotoxin III Analogues and Stereoisomers

The synthesis of grayanotoxin III analogues and stereoisomers is important for exploring the relationship between structure and biological activity (SAR). Modifications at specific positions can lead to compounds with altered potency or selectivity.

Derivatization at Specific Positions for SAR Exploration

Derivatization of the grayanotoxane skeleton and grayanotoxin III at various hydroxyl groups and other positions allows for the synthesis of analogues. These modified compounds can then be used to probe the binding site and mechanism of action of grayanotoxins, particularly their interaction with voltage-gated sodium channels tandfonline.com.

Studies have indicated that positions such as C-14R and C-17 on grayanotoxane derivatives are suitable for introducing functional groups, such as photoaffinity labels, for pharmacological studies tandfonline.com. Synthesis of photoaffinity-labeled grayanotoxins has been pursued to investigate their binding to sodium channels tandfonline.com.

The ability to synthesize analogues with specific structural variations is crucial for detailed SAR exploration and understanding how modifications to the grayanotoxin III structure impact its biological effects.

Ecological and Evolutionary Biology of Grayanotoxin Iii

Role as Plant Defense Against Herbivory

Plants produce secondary metabolites, such as grayanotoxins, as a defense mechanism against being eaten by herbivores. nih.govroyalsocietypublishing.org These compounds can deter feeding or have toxic effects on various animal species. wikipedia.orgnih.govresearchgate.net

Antifeedant Properties in Terrestrial Ecosystems

Grayanotoxins function as effective herbivore antifeedants in Rhododendron species and other Ericaceae plants. nih.govresearchgate.net While grayanotoxin I is recognized as a major toxin in Rhododendron leaves and contributes to defense against insect and vertebrate herbivores, the specific antifeedant properties of grayanotoxin III in terrestrial ecosystems are often discussed in conjunction with other grayanotoxins. nih.govresearchgate.netgre.ac.uk Research indicates that grayanotoxins can mediate resistance or tolerance to herbivores. gre.ac.uk Studies on Pieris formosa, another Ericaceae species, have identified grayanane diterpenoids with significant antifeedant activity against generalist herbivores like the beet armyworm (Spodoptera exigua), suggesting a role in plant defense. researchgate.net

Interactions with Pollinators and Nectar Toxicity

The presence of grayanotoxins in floral nectar presents a paradox, as nectar is the primary reward for pollinators, yet these compounds can be toxic. nih.govgre.ac.uk Grayanotoxins, including grayanotoxin III, have been found in the nectar of Rhododendron ponticum. eppo.intcore.ac.uk

Differential Effects on Insect Pollinators (e.g., Honeybees, Bumblebees)

The effects of nectar containing grayanotoxins, including grayanotoxin III, vary significantly among different insect pollinator species. ncl.ac.ukcore.ac.uk Studies on Rhododendron ponticum have shown that grayanotoxin I at ecologically relevant concentrations can have lethal or sublethal effects on honeybees (Apis mellifera) and some solitary bees (Andrena scotica, Andrena carantonica). nih.govncl.ac.ukadventuresinbeeland.com In contrast, grayanotoxin III has been observed to be non-toxic to these bee species at similar concentrations. nih.govncl.ac.ukresearchgate.net Bumblebees, such as Bombus terrestris, appear to be more tolerant and can consume grayanotoxins at naturally occurring nectar concentrations without apparent adverse effects on survival or behavior. nih.govncl.ac.ukcore.ac.ukadventuresinbeeland.com This differential toxicity means that Rhododendron ponticum nectar is effectively available as a food resource primarily to pollinators that can tolerate grayanotoxins. ncl.ac.uk The table below summarizes the observed effects of grayanotoxins I and III on different bee species in Rhododendron ponticum nectar.

| Bee Species | Grayanotoxin I Effect | Grayanotoxin III Effect | Source |

| Honeybee (Apis mellifera) | Lethal/Sublethal effects | Non-toxic | nih.govncl.ac.uk |

| Solitary bee (Andrena carantonica) | Sublethal effects (deterrence, malaise) | Non-toxic | ncl.ac.uk |

| Solitary bee (Andrena scotica) | Severely affected behavior (paralysis, increased grooming) | Not specified as toxic in this context | adventuresinbeeland.com |

| Bumblebee (Bombus terrestris) | No apparent adverse effects | No apparent adverse effects | nih.govncl.ac.uk |

Pollinator-Mediated Selection Pressures on Grayanotoxin III Production

The differential impact of grayanotoxins on pollinators can lead to pollinator-mediated selection pressures on plants. nih.govdatadryad.org While grayanotoxin I is subject to negative pollinator-mediated selection in some non-native ranges of Rhododendron ponticum, grayanotoxin III does not appear to be under similar selection pressure due to its observed lack of toxicity to key pollinators like bumblebees. nih.govdatadryad.org The presence of toxic nectar can influence which pollinators visit the flowers, potentially increasing visitation by tolerant species like bumblebees, which may be more effective pollinators. wikipedia.orgscispace.com This could lead to selection favoring plants with nectar chemistry that deters less effective or susceptible pollinators while attracting more efficient, tolerant ones. wikipedia.orgcore.ac.ukscispace.com

Phenotypic Linkage and Decoupling of Toxin Levels in Plant Parts

Grayanotoxins are constitutively expressed throughout most plant parts in Ericaceae species, including leaves, stems, flowers, pollen, and nectar. wikipedia.orgnih.gov Phenotypic correlation between defense-related compounds in different plant parts, such as leaves and nectar, is a common phenomenon. nih.govresearchgate.net However, studies on Rhododendron ponticum have shown that while grayanotoxin I levels in nectar and leaves can be linked in native populations, this linkage can become decoupled in non-native ranges. nih.govroyalsocietypublishing.org Grayanotoxin I concentrations are consistently higher in leaves compared to petals and nectar, suggesting a potential functional trade-off between herbivore defense in vegetative tissues and pollinator attraction via floral rewards. researchgate.net The specific patterns of phenotypic linkage and decoupling for grayanotoxin III, distinct from grayanotoxin I, would require further focused investigation, although its lower toxicity to key pollinators might influence these dynamics differently. nih.govncl.ac.ukresearchgate.net

Evolutionary Adaptations in Grayanotoxin-Producing Plants

The production of grayanotoxins represents an evolutionary adaptation in Ericaceae plants, serving primarily as a defense against herbivory. nih.govresearchgate.net The presence of these compounds in nectar, despite potential negative impacts on some pollinators, suggests a complex evolutionary history where the benefits of deterring herbivores or filtering pollinators outweigh the costs. nih.govgre.ac.ukcore.ac.uk The differential toxicity of grayanotoxins to various pollinator species may drive evolutionary trajectories favoring chemical profiles that optimize pollination success while maintaining defense. wikipedia.orgnih.govscispace.com The observed spatial variation in grayanotoxin levels and the potential for decoupling of toxin expression in different plant parts highlight the dynamic nature of these evolutionary adaptations in response to varying ecological pressures from herbivores and pollinators across different environments. nih.govroyalsocietypublishing.orgdatadryad.org

In Vitro and Ex Vivo Pharmacological/toxicological Studies of Grayanotoxin Iii Mechanistic Focus

Electrophysiological Characterization in Isolated Cells and Tissues

Grayanotoxin III exerts its effects by binding to voltage-gated sodium channels, leading to their persistent activation and preventing their inactivation cabidigitallibrary.org. This interaction increases the permeability of sodium ions across the cell membrane, resulting in prolonged depolarization wikipedia.org. The binding site for grayanotoxins is believed to be located on the internal face of the sodium channel, specifically at neurotoxin receptor site 2, which is shared with other toxins like batrachotoxin, veratridine, and aconitine (B1665448) wikipedia.orgtandfonline.com. Grayanotoxin III preferentially binds to the activated conformation of sodium channels wikipedia.org.

Studies on Neuronal Systems (e.g., Squid Giant Axon)

Studies utilizing squid giant axons have provided significant insights into the mechanism of grayanotoxin action on neuronal sodium channels core.ac.ukjst.go.jp. These experiments indicate that grayanotoxins, including analogues like α-dihydro-grayanotoxin II, can permeate the cell membrane and access their site of action from the internal medium core.ac.uk. The linear relationship between the external concentration of labeled grayanotoxin and its presence in the perfusate of internally perfused axons suggests diffusion through the membrane's lipid phase core.ac.uk. The finding that a hydrophilic grayanotoxin analogue is effective only when applied internally further supports the notion that the receptor site is not on the external surface core.ac.uk. Grayanotoxin binding to sodium channels eliminates rapid inactivation and causes a hyperpolarized shift in voltage dependence cabidigitallibrary.org. Experiments with various endopeptidases on squid axons suggest that the site of action of grayanotoxin is not limited to channel gating but involves a part of the sodium channel with both voltage sensor and ion filter functions jst.go.jp.

Investigations in Cardiac Myocytes and Muscle Fibers

Grayanotoxin III affects cardiac tissue by inducing triggered activity in the form of oscillatory afterpotentials, which is considered the underlying mechanism for grayanotoxin-induced arrhythmias cabidigitallibrary.orgnih.gov. In isolated feline cardiac Purkinje fibers, grayanotoxin III (1 µM) produced afterpotentials within 15 minutes nih.gov. Factors that enhance triggered activity, such as increased stimulation frequency, elevated extracellular calcium concentration, or lowered extracellular potassium concentration, also enhanced the production of grayanotoxin III-induced afterpotentials nih.govrsc.org. Conversely, interventions that block triggered activity, such as verapamil (B1683045) or increasing extracellular potassium concentration, suppressed these afterpotentials nih.govrsc.org. While grayanotoxins bind to voltage-gated sodium channels and keep them active, leading to tissue damage, studies on cardiomyocyte cell lines (H9c2) in an in vitro ischemia model showed that grayanotoxin III induced apoptosis and reduced cell viability in damaged cells, while promoting cell proliferation in healthy cells cabidigitallibrary.org. Sodium channels in skeletal muscle are reported to be more sensitive to grayanotoxin than those in cardiac muscle longdom.org.

Neurotransmitter System Modulation

Effects on Acetylcholine (B1216132) Release and Vagal Tone Mechanisms

Grayanotoxin III promotes the release of acetylcholine, particularly from the vagus nerve nih.govresearchgate.net. This increased acetylcholine release and subsequent enhancement of vagal tone are significant contributors to the cardiovascular effects observed in grayanotoxin poisoning, such as bradycardia wikipedia.orgjournalagent.comkjim.org. The vagus nerve, a major component of the parasympathetic nervous system, innervates the heart, and its stimulation is mediated by M2-subtype muscarinic acetylcholine receptors wikipedia.org. The increased calcium permeability in the myocardium, sensitized by the increase in vagal tone due to effects on vagal neurons, leads to common cardiac symptoms journalagent.com. Studies using atropine (B194438), a muscarinic acetylcholine receptor antagonist, have shown reversal of grayanotoxin-induced bradycardia, supporting the involvement of vagal pathways and muscarinic receptors in this effect wikipedia.orgrsc.orglongdom.org.

Studies in Non-Human Animal Models (Focusing on Cellular/Organ System Mechanisms)

Studies in non-human animal models have helped elucidate the systemic effects and underlying mechanisms of grayanotoxin III.

Central Nervous System Depressant Actions (e.g., Locomotor Activity)

Grayanotoxin III has been shown to elicit central nervous system depressant actions in mice, including a profound and long-lasting depression of locomotor activity nih.govresearchgate.net. This effect appears to occur through a molecular mechanism other than direct activation of voltage-sensitive sodium channels in the brain, as it was not prevented by tetrodotoxin, a sodium channel blocker nih.govresearchgate.net. Pretreatment with grayanotoxin III also potentiated the duration of loss of the righting reflex induced by pentobarbital (B6593769) and delayed the onset of seizures induced by various convulsants nih.govresearchgate.net. These findings suggest potential interactions with central neurotransmitter systems. Research indicates that grayanotoxin III may increase the release of neurotransmitters such as GABA and glutamate (B1630785) in the central nervous system psychonautwiki.org. Specifically, in rat ventromedial hypothalamic neurons, grayanotoxin III increased the frequency of spontaneous inhibitory and excitatory postsynaptic currents, suggesting enhanced transmitter release from both inhibitory and excitatory nerve terminals nih.gov. This effect was dependent on the activation of voltage-dependent sodium channels, leading to increased calcium influx through voltage-dependent calcium channels nih.govresearchgate.net. The subsequent increased release of GABA and glutamate from these terminals may contribute to the autonomic symptoms of grayanotoxin intoxication nih.govresearchgate.net. Additionally, grayanotoxin III may potentially act as an antagonist of central glutamate receptors, further contributing to CNS depressant effects psychonautwiki.org.

Cardiovascular System Mechanisms (e.g., Bradycardia, Hypotension at the Organ Level)

The primary mechanism underlying the cardiovascular effects of grayanotoxins, including GTX III, involves their interaction with voltage-gated sodium (Naᵥ) channels. These channels are critical for the generation and propagation of action potentials in excitable tissues, such as neurons, skeletal muscle cells, and cardiomyocytes. wikipedia.orgnih.govnih.govlongdom.orgrsc.orgresearchgate.netlongdom.orgresearchgate.netcabidigitallibrary.orgdergipark.org.tr

Grayanotoxins bind to the group II receptor site on Naᵥ1.x channels, specifically located within the pore on segment 6 of domains I and IV (IS6 and IVS6). wikipedia.orglongdom.org This binding occurs from the intracellular side of the cell membrane when the channel is in an activated (open) conformation. wikipedia.orglongdom.orglongdom.org The binding of GTX III prevents or significantly delays the inactivation of these sodium channels. wikipedia.orgnih.govlongdom.orgrsc.orglongdom.org This leads to a persistent influx of sodium ions, resulting in prolonged depolarization of the cell membrane. wikipedia.orgnih.govrsc.org

At the organ level, this sustained depolarization in cardiac tissue contributes to the observed cardiovascular manifestations such as bradycardia (slowed heart rate) and hypotension (lowered blood pressure). nih.govrsc.orglongdom.org The persistent activation of excitable cells, including those in the heart, disrupts normal electrical signaling and muscle contraction. nih.gov

Ex vivo studies using isolated feline cardiac Purkinje fibers have provided detailed evidence of GTX III's effects on cardiac electrical activity. These studies demonstrated that GTX III induces triggered activity in the form of oscillatory afterpotentials. rsc.orgresearchgate.netnih.govsemanticscholar.org This triggered activity is considered a mechanism contributing to grayanotoxin-induced arrhythmias. researchgate.netnih.gov

Research findings indicate that the production of GTX III-induced afterpotentials in cardiac Purkinje fibers can be influenced by the cellular environment. Increasing stimulation frequency, raising extracellular calcium concentration, or lowering extracellular potassium concentration were shown to augment this triggered activity. rsc.orgresearchgate.netnih.gov Conversely, pharmacological agents known to block triggered activity, such as verapamil, elevated extracellular potassium concentration, or phenytoin, were found to suppress the afterpotentials elicited by GTX III. rsc.orgresearchgate.netnih.gov

Beyond the direct effects on sodium channels, some research suggests that grayanotoxin-induced bradycardia may also involve muscarinic receptors, specifically the M2 subtype. Studies using atropine and selective M2 receptor antagonists have indicated a potential role for M2 receptor mediation in the bradycardic response. longdom.orgrsc.orglongdom.org However, the predominant and well-established mechanism remains the interaction with voltage-gated sodium channels.

Investigation of Cellular Damage and Apoptotic Processes in Organ Systems

In vitro studies have explored the cytotoxic potential of grayanotoxin III and its ability to induce cellular damage and apoptosis in various cell types. Research utilizing ischemia-induced cell models, specifically H9c2 cardiomyocytes and Cos-7 renal cells, investigated the effects of GTX III on cell viability, cytotoxicity, apoptosis, and necrosis. researchgate.netcabidigitallibrary.orgdergipark.org.tr

In these in vitro ischemia models (induced by H₂O₂), exposure to various concentrations of GTX III resulted in a significant decrease in cell viability in H9c2 cells across all tested concentrations. researchgate.netcabidigitallibrary.orgdergipark.org.tr A significant reduction in viability was also observed in Cos-7 cells, particularly after 24 hours of exposure. researchgate.netcabidigitallibrary.orgdergipark.org.tr

Furthermore, the study demonstrated a dose-dependent increase in LDH cytotoxicity in both H9c2 and Cos-7 cell models under ischemic conditions. researchgate.netcabidigitallibrary.orgdergipark.org.tr Elevated LDH levels indicate damage to the cell membrane, leading to the release of this intracellular enzyme.

Importantly, the investigation concluded that GTX III induced apoptosis in these ischemia models. researchgate.netcabidigitallibrary.orgdergipark.org.tr Analysis revealed a higher number of apoptotic cells in groups treated with both the ischemia inducer (H₂O₂) and GTX III compared to control groups or groups treated with GTX III alone without induced ischemia. cabidigitallibrary.org These findings suggest that while GTX III might promote proliferation in healthy cells, it appears to induce apoptosis in cardiomyocytes and renal cells subjected to ischemic conditions. researchgate.netcabidigitallibrary.org Oxidative stress, a key component of the ischemia model, is known to contribute to mitochondrial dysfunction and apoptosis in cardiovascular and renal pathologies. cabidigitallibrary.org The persistent activation of sodium channels by grayanotoxins can lead to tissue damage. researchgate.netcabidigitallibrary.orgdergipark.org.tr

Another in vitro study, conducted on HL-60 leukemia cells, also reported that GTX III exposure led to decreased cell viability and the induction of apoptosis. thieme-connect.com The mechanistic investigation in this cell line indicated that the apoptotic process triggered by GTX III was dependent on the activation of p38 MAP kinase, the influx of Ca²⁺, and the activity of voltage-gated sodium channels. thieme-connect.com Experimental data showed that inhibiting intracellular Ca²⁺ increases (using calcium chelators or mitochondrial Ca²⁺ uptake/release blockers), blocking calpain activity, or blocking voltage-gated sodium channels reduced the cleavage of caspase-9, a key event in the apoptotic signaling cascade in this model. thieme-connect.com This highlights the involvement of intracellular calcium dynamics and ion channel activity in the cellular death pathways initiated by GTX III in this context.

While primarily in vivo, studies in rats have also shown increased apoptosis in heart tissues following acute and chronic administration of GTX III, providing further evidence of its potential to induce programmed cell death in organ systems. researchgate.net

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Grayanotoxin III | 11057730 |

| Grayanotoxin I | 9548612 |